Ethyl 7-oxospiro[2.5]octane-4-carboxylate
Description
Significance of Spirocyclic Systems in Organic Synthesis and Chemical Biology
Spirocyclic systems are not merely a structural curiosity; they are pivotal scaffolds in the development of novel therapeutics and complex molecular architectures. The primary advantage offered by spirocycles is their inherent three-dimensionality, which allows for the precise spatial projection of functional groups. tandfonline.com This contrasts with the often-planar structures of many traditional aromatic and heteroaromatic systems.
In medicinal chemistry, the introduction of a spirocyclic core can lead to significant improvements in the physicochemical properties of a drug candidate. tandfonline.com Shifting from flat, aromatic structures to molecules with a higher fraction of sp3-hybridized carbon atoms (Fsp3), a characteristic of spirocycles, generally correlates with enhanced solubility, improved metabolic stability, and better pharmacokinetic profiles. tandfonline.combldpharm.com The rigidity of the spirocyclic framework can also lock the molecule into a desired conformation, which can optimize its binding to a biological target, thereby increasing potency and selectivity. tandfonline.comnih.gov
Furthermore, spirocyclic motifs are well-represented in a wide array of natural products, which have evolved to interact with biological macromolecules like proteins. tandfonline.comnih.gov This natural prevalence underscores their utility as "biologically validated" starting points for drug design. Consequently, spirocycles are increasingly utilized in the early stages of drug discovery, from library screening to hit-to-lead optimization. tandfonline.com
Overview of Oxaspiro[2.5]octane Derivatives and their Structural Characteristics
The parent structure, 1-oxaspiro[2.5]octane, is a bicyclic organic compound featuring a three-membered oxirane (epoxide) ring fused to a six-membered cyclohexane (B81311) ring through a common spiro carbon atom. smolecule.comnih.gov This arrangement creates a rigid three-dimensional framework that dictates the molecule's conformational behavior and chemical reactivity. smolecule.com
Derivatives of this core structure are numerous and are characterized by the addition of various functional groups at different positions on the rings. These derivatives are valuable as synthetic intermediates for creating more complex molecules. smolecule.com Examples of such derivatives include:
Ethyl 1-oxaspiro[2.5]octane-2-carboxylate nih.gov
Ethyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate lookchem.com
Ethyl 5,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate thegoodscentscompany.com
The subject of this article, Ethyl 7-oxospiro[2.5]octane-4-carboxylate, is another such derivative. Its structure maintains the spiro[2.5]octane core but is distinguished by the presence of a ketone group at position 7 and an ethyl carboxylate group at position 4. These functional groups serve as reactive handles for further chemical transformations.
Research Landscape and Rationale for Investigating this compound
The primary rationale for the investigation of this compound stems from its role as a versatile chemical building block, or intermediate, in the synthesis of more complex pharmaceutical compounds. lookchem.com The research landscape for this compound is therefore situated at the intersection of synthetic organic chemistry and medicinal chemistry.
Given the established benefits of incorporating spirocyclic scaffolds into drug candidates, there is a continuous demand for novel and versatile intermediates that can facilitate the construction of these complex three-dimensional structures. This compound, with its spirocyclic core and two distinct functional groups (a ketone and an ester), is an attractive starting material for synthetic chemists. These functional groups allow for a wide range of subsequent chemical modifications, enabling the elaboration of the core structure into a diverse library of novel compounds for biological screening. Chemical suppliers list the compound for research and development purposes, specifically for use as a pharmaceutical intermediate. lookchem.com
Scope and Objectives of Academic Research on the Compound
Academic and industrial research focused on this compound is primarily driven by its potential applications in synthetic and medicinal chemistry. The principal objectives of this research can be outlined as follows:
Development of Synthetic Methodologies: A key objective is to establish efficient, scalable, and stereoselective synthetic routes to produce this compound itself. The ability to control the stereochemistry at the spiro center and other chiral carbons is crucial for pharmaceutical applications.
Exploration of Chemical Reactivity: Research aims to thoroughly investigate the reactivity of the ketone and ester functional groups on the spiro[2.5]octane framework. This includes exploring a variety of chemical transformations to understand how the rigid spirocyclic core influences reactivity and selectivity.
Application as a Synthetic Intermediate: The ultimate goal is to utilize this compound as a key intermediate in the total synthesis of complex natural products or in the construction of novel spirocyclic molecules with potential therapeutic value. This involves designing multi-step synthetic pathways where the compound serves as a foundational scaffold.
Creation of Compound Libraries: A major objective in drug discovery is to use this building block to generate libraries of novel spiro compounds. By systematically modifying the structure, researchers can create a diverse set of molecules for high-throughput screening against various biological targets, such as enzymes and receptors, to identify new hit compounds for drug development programs.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-oxospiro[2.5]octane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-2-14-10(13)9-4-3-8(12)7-11(9)5-6-11/h9H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXYPZKLXMQQJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=O)CC12CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 7 Oxospiro 2.5 Octane 4 Carboxylate
Historical and Classical Synthetic Approaches
The traditional synthesis of the spiro[2.5]octane skeleton, a core component of Ethyl 7-oxospiro[2.5]octane-4-carboxylate, has relied on well-established cyclization and functional group manipulation strategies.
Cyclization Reactions for Spiro[2.5]octane Core Formation
The formation of the spiro[2.5]octane ring system is the cornerstone of synthesizing the target molecule. Classical approaches often involve intramolecular or intermolecular reactions that build the carbocyclic framework. One prominent method involves the cyclization of acyclic precursors that already contain the necessary carbon atoms. For instance, the synthesis of the related compound spiro[2.5]octane-5,7-dione can be achieved through the intramolecular condensation of a [1-(2-oxo-propyl)-cyclopropyl]-acetic acid alkyl ester. google.comgoogle.com This reaction, typically a Claisen condensation, is carried out in the presence of a suitable base like sodium methanolate in a solvent such as tetrahydrofuran (B95107). google.comgoogle.com
Another classical strategy employs a multi-step sequence starting from more common cyclic precursors like 1,3-cyclohexanedione (B196179). google.com A reported synthesis for a related spiro[2.5]octane derivative involves the reaction of 3-methoxy-cyclohexenone (derived from 1,3-cyclohexanedione) with an ethyl Grignard reagent in the presence of a Lewis acid to form the spirocyclic alkene, 5-methoxyspiro[2.5]oct-4-ene. google.com This intermediate is then further processed to achieve the saturated spiro[2.5]octane core. google.com
Furthermore, a general route to the spiro[2.5]octane-5,7-dione core involves the cyclization of specific acrylates with diethyl acetonedicarboxylate, followed by decarboxylation. researchgate.netpatentcut.com This method efficiently builds the 1,3-cyclohexanedione skeleton fused to the cyclopropane (B1198618) ring. researchgate.net
Table 1: Summary of Classical Synthetic Approaches for Spiro[2.5]octane Core
| Starting Material(s) | Key Reaction Type | Intermediate/Product | Reference(s) |
|---|---|---|---|
| [1-(2-oxo-propyl)-cyclopropyl]-acetic acid alkyl ester | Intramolecular Claisen Condensation | Spiro[2.5]octane-5,7-dione | google.com, google.com |
| 3-Methoxy-cyclohexenone + Ethyl Grignard reagent | Grignard Reaction / Cyclization | 5-Methoxyspiro[2.5]oct-4-ene | google.com |
| Acrylates + Diethyl acetonedicarboxylate | Michael Addition / Cyclization | Spiro[2.5]octane-5,7-dione | researchgate.net, patentcut.com |
Esterification and Functional Group Introduction Strategies
With the spirocyclic core established, the introduction of the ethyl carboxylate group is a critical subsequent step. Classical esterification methods are frequently employed. If the synthesis yields a carboxylic acid derivative, such as spiro[2.5]octane-5-carboxylic acid, a direct Fischer esterification can be performed by reacting the acid with ethanol (B145695) in the presence of a strong acid catalyst.
In synthetic routes that build the spiro[2.5]octane-5,7-dione, the ketone functional groups provide handles for further modification to introduce the required ester. However, a more direct approach involves incorporating the ester functionality at an earlier stage. For example, the synthesis starting from [1-(2-oxo-propyl)-cyclopropyl]-acetic acid involves an initial esterification of the carboxylic acid to its methyl or ethyl ester before the key cyclization step. google.com This is often accomplished by reacting the acid with the corresponding alcohol (e.g., methanol) under acidic conditions, such as with hydrochloric acid. google.com This ensures the ester group is present in the acyclic precursor prior to the formation of the spiro-ring. Another classic method for esterification is the use of diazomethane (B1218177) for preparing methyl esters from carboxylic acids, a technique noted in the synthesis of related spirocyclic compounds. sci-hub.se
Modern and Advanced Synthetic Strategies
Modern synthetic chemistry has seen the rise of transition-metal catalysis as a powerful tool for constructing complex molecular architectures, including spirocycles. mdpi.com These methods offer high efficiency, selectivity, and functional group tolerance, providing advanced alternatives to classical routes. mdpi.com The synthesis of spiro compounds, in particular, has benefited from the development of novel catalytic cycles that can mediate the formation of the spiro-center. nih.govresearchgate.net
Transition-Metal Catalyzed Routes to Spiro[2.5]octane Derivatives
Transition metals from group 10, especially palladium, are widely used in cross-coupling reactions that form new carbon-carbon bonds. mdpi.com While direct application to this compound is not extensively documented, the principles of reactions like Suzuki, Heck, and Sonogashira couplings are applicable for constructing complex precursors to the target molecule. mdpi.com Other metals such as silver, manganese, and zinc have also been employed as catalysts in the synthesis of various spiro compounds, particularly spirooxindoles. nih.gov
Rhodium catalysts have emerged as particularly effective for constructing spirocyclic systems. rsc.org Rhodium(III)-catalyzed [4+1] spiroannulation reactions have been developed that proceed via C-H activation and dearomatization, providing a direct route to certain spirocycles. rsc.org These advanced methods can create the spiro-center with high efficiency. rsc.orgnih.gov Another application of rhodium is in the carbonylation of spiropentanes, demonstrating its utility in manipulating strained ring systems to build more complex spiro frameworks. nih.gov These catalytic strategies represent a modern approach to forming the spiro[2.5]octane core or its derivatives through novel bond formations that are often difficult to achieve with classical methods.
Beyond rhodium, a variety of other metals facilitate key transformations in spirocycle synthesis. Manganese(III)-mediated radical cyclizations have been developed and can serve as an efficient method for forming cyclic systems. researchgate.net Copper is another versatile metal used in organic synthesis. For example, copper(I) chloride has been used in reactions involving Grignard reagents during the synthesis of precursors for spiro[2.5]octane-5,7-dione. google.com Palladium-catalyzed reactions, such as the Heck reaction, couple aryl or vinyl halides with alkenes and are fundamental in building complex molecular scaffolds that could serve as precursors to the target spiro-compound. mdpi.com These metal-mediated processes provide powerful and often more sustainable alternatives for constructing spirocyclic molecules.
Table 2: Overview of Modern Metal-Catalyzed Strategies in Spirocycle Synthesis
| Metal Catalyst | Reaction Type | Application in Spiro-Synthesis | Reference(s) |
|---|---|---|---|
| Rhodium | C-H Activation / Spiroannulation | Direct formation of spirocyclic cores | rsc.org, nih.gov |
| Rhodium | Carbonylation | Ring expansion of spiropentanes | nih.gov |
| Manganese | Radical Cyclization | Formation of cyclic systems | researchgate.net |
| Palladium | Cross-Coupling Reactions (e.g., Heck) | Construction of complex acyclic/cyclic precursors | mdpi.com |
| Copper | Grignard-type Reactions | Synthesis of spiro-dione precursors | google.com |
Organocatalytic and Biocatalytic Pathways in Spiro Compound Formation
In recent years, organocatalysis has emerged as a powerful tool for the construction of complex molecular architectures, including spirocycles. eurekaselect.com These metal-free approaches offer mild reaction conditions and high stereoselectivity. For the formation of spiro compounds, cascade reactions are particularly effective. For instance, organocatalytic Michael-Michael-aldol reaction cascades have been successfully employed to synthesize spirooxindole derivatives in good yields with excellent diastereo- and enantioselectivity. rsc.org This type of cascade, often catalyzed by chiral amines or thioureas, could be conceptually applied to the synthesis of the spiro[2.5]octane framework.
Biocatalytic methods represent another frontier in sustainable and selective synthesis. While specific enzymes for the synthesis of this compound have not been reported, the broader field of biocatalysis for spirocycle formation is advancing. Enzymes such as monooxygenases and oxidases have been implicated in the biosynthesis of naturally occurring spiro compounds. These enzymatic transformations are known for their exceptional stereo- and regiocontrol under environmentally benign aqueous conditions, offering a potential future avenue for the synthesis of chiral spiroketones.
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, are highly valued for their efficiency and atom economy. nih.gov They allow for the rapid construction of complex molecules from simple precursors. The synthesis of functionalized spiro-heterocycles has been achieved through sequential MCRs followed by metal-catalyzed carbocyclizations. researchgate.net
A potential MCR approach for the spiro[2.5]octane core could involve a domino Knoevenagel/Michael/cyclization sequence. nih.gov For example, a reaction between a suitable 1,3-dicarbonyl compound, an aldehyde, and a cyclopropyl-containing active methylene (B1212753) compound could theoretically assemble the core structure in a single pot. Such strategies are highly convergent and align with the principles of green chemistry by minimizing steps and waste. nih.gov The development of MCRs for carbocyclic spiro compounds like this compound remains an area of active research.
Stereoselective Synthesis of this compound Enantiomers and Diastereomers
Controlling the three-dimensional arrangement of atoms is crucial in the synthesis of bioactive molecules. The spiro[2.5]octane skeleton can possess multiple stereocenters, making stereoselective synthesis a key challenge.
Chiral Auxiliary and Ligand-Controlled Methods
A classic strategy to induce chirality is the use of a chiral auxiliary—a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of subsequent reactions. wikipedia.org After the desired chiral center is set, the auxiliary is removed. For spirocyclic systems, chiral auxiliaries like bicyclic lactams have been effectively used to control the stereochemistry of SNAr reactions, leading to the enantioselective synthesis of spirooxindoles. aragen.comresearchgate.net In a hypothetical synthesis of an enantiomerically pure this compound precursor, a chiral auxiliary could be attached to a starting dicarbonyl compound to direct a subsequent cyclization or alkylation step, thereby setting the stereochemistry of the quaternary spirocenter.
Asymmetric Catalysis in Spiro Compound Formation
Asymmetric catalysis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product, is a more elegant and atom-economical approach. mdpi.com Chiral spiro ligands have been developed for various asymmetric transformations. researchgate.net Organocatalysis, in particular, has excelled in this area. For example, the asymmetric synthesis of spiro-dihydropyrano cyclohexanones has been achieved using a cinchona alkaloid-derived bifunctional primary amine catalyst.
Furthermore, chiral phosphoric acids have been used to catalyze three-component 1,3-dipolar cycloadditions to furnish spirooxindoles with high enantiopurity (up to 98% ee). rice.edu Nickel(II) complexes with chiral N,N'-dioxide ligands have proven effective in catalyzing [2+2] cycloadditions to generate optically active spirocyclobutyl oxindoles. rsc.org A similar metal-catalyzed or organocatalytic approach could be envisioned for the enantioselective construction of the spiro[2.5]octane system, potentially through an asymmetric Michael addition followed by cyclization. One reported stereoselective synthesis of chiral spiro[2.5]octanones involves the methylenation of chiral 2-arylidene-cyclohexanones with dimethylsulfoxonium methylide, where the stereochemistry of the starting material dictates that of the product. researchgate.net
Reaction Conditions and Optimization Studies
The success of any synthetic route hinges on the careful optimization of reaction conditions to maximize yield and selectivity while minimizing side products. sigmaaldrich.com
Solvent Effects, Temperature, and Reagent Selection
The choice of solvent, temperature, and reagents is critical in the synthesis of spirocyclic compounds. nih.govresearchgate.net Patents describing the synthesis of the related spiro[2.5]octane-5,7-dione highlight a Claisen-type condensation of a [1-(2-oxo-propyl)-cyclopropyl]-acetic acid ester. google.comgoogle.com This key cyclization step is typically performed in the presence of a suitable base, such as a metal alcoholate (e.g., sodium methanolate or sodium ethanolate), in a solvent like tetrahydrofuran (THF). google.comgoogle.com The reaction temperature is also a crucial parameter that must be controlled to favor the desired cyclization over competing side reactions. google.com
Optimization studies for related spirocyclizations often involve screening various catalysts, bases, solvents, and temperatures. researchgate.net For example, in a Lewis base-catalyzed domino reaction to form spirooxindole-pyrans, various bases and solvents were tested, as shown in the table below.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|---|---|
| 1 | DABCO (10) | 2-MeTHF | RT | 12 | 67 | 99:1 |
| 2 | DABCO (10) | 2-MeTHF | 50 | 1 | 86 | 99:1 |
| 3 | DBU (10) | 2-MeTHF | 50 | 3 | 52 | 99:1 |
| 4 | DMAP (10) | 2-MeTHF | 50 | 5 | Trace | - |
| 5 | DABCO (10) | DCM | 50 | 2 | 75 | 99:1 |
| 6 | DABCO (10) | Toluene | 50 | 2 | 81 | 99:1 |
Similarly, solvent choice can dramatically impact yield in multicomponent reactions. A study on the synthesis of spiro compounds via a domino reaction showed that polar solvents like ethanol provided significantly better yields compared to nonpolar or less polar solvents. nih.gov
| Entry | Solvent | Yield (%) |
|---|---|---|
| 1 | Water | 65 |
| 2 | Methanol | 73 |
| 3 | DCM | <10 |
| 4 | Toluene | <10 |
| 5 | THF | <10 |
| 6 | Acetonitrile | 32 |
| 7 | Ethanol | 81 |
These examples underscore the necessity of systematic screening of reaction parameters to develop an efficient and robust synthesis for a specific target like this compound.
Chemical Reactivity and Transformations of Ethyl 7 Oxospiro 2.5 Octane 4 Carboxylate
Reactions of the Carboxylate Moiety
The ethyl ester group in Ethyl 7-oxospiro[2.5]octane-4-carboxylate is susceptible to a variety of nucleophilic acyl substitution reactions, allowing for its conversion into other valuable functional groups.
Hydrolysis and Transesterification
Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 7-oxospiro[2.5]octane-4-carboxylic acid, under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the ester in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, in an aqueous solution. The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water.
Base-mediated hydrolysis, or saponification, is an irreversible process that involves the use of a strong base like sodium hydroxide or potassium hydroxide. The reaction is generally carried out in a mixture of water and a miscible organic solvent, such as ethanol (B145695).
| Reaction | Reagents | Product |
| Acid-Catalyzed Hydrolysis | HCl or H₂SO₄, H₂O, Heat | 7-oxospiro[2.5]octane-4-carboxylic acid |
| Base-Mediated Hydrolysis | NaOH or KOH, H₂O/Ethanol | Sodium or Potassium 7-oxospiro[2.5]octane-4-carboxylate |
Transesterification: This process allows for the conversion of the ethyl ester into other esters by reaction with a different alcohol in the presence of an acid or base catalyst. The transesterification of β-keto esters is a well-established transformation. Given the structural similarities, it is expected that this compound would undergo similar reactions. For instance, treatment with methanol under acidic conditions would yield mthis compound. The reaction is typically driven to completion by using a large excess of the new alcohol.
| Starting Material | Reagents | Product |
| This compound | Methanol, H⁺ catalyst | Mthis compound |
| This compound | Benzyl alcohol, H⁺ catalyst | Benzyl 7-oxospiro[2.5]octane-4-carboxylate |
Amidation and Reduction to Alcohols
Amidation: The ethyl ester can be converted to an amide by reaction with ammonia or a primary or secondary amine. This transformation may require elevated temperatures or the use of a catalyst. The direct amidation of β-keto esters can be challenging due to the acidity of the α-proton, but various methods have been developed to achieve this transformation.
Reduction to Alcohols: The selective reduction of the ester functionality in the presence of a ketone can be achieved using specific reducing agents. While strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the ester and the ketone, chemoselective reduction of the ester can be accomplished. One common strategy involves the protection of the ketone as a ketal, followed by reduction of the ester with a strong hydride reagent, and subsequent deprotection of the ketal. Alternatively, milder reducing agents or specific reaction conditions can be employed to favor the reduction of the ester. For instance, the use of sodium borohydride in combination with a Lewis acid can sometimes achieve the selective reduction of esters.
Reactions of the Ketone Functionality
The ketone group at the 7-position of the spiro[2.5]octane ring is a key site for various chemical transformations, including reduction, oxidation, and reactions involving the adjacent α-carbon.
Carbonyl Reductions and Oxidations
Carbonyl Reductions: The ketone can be reduced to the corresponding secondary alcohol, ethyl 7-hydroxyspiro[2.5]octane-4-carboxylate, using a variety of reducing agents. Common reagents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reducing agent can influence the stereoselectivity of the reaction, potentially leading to a mixture of diastereomeric alcohols.
| Reaction | Reagent | Product |
| Ketone Reduction | NaBH₄ or LiAlH₄ | Ethyl 7-hydroxyspiro[2.5]octane-4-carboxylate |
Enolate Chemistry and Alkylation at the α-Carbon
The protons on the carbons adjacent to the ketone (the α-carbons) are acidic and can be removed by a strong base to form an enolate. This enolate is a powerful nucleophile and can participate in a variety of reactions, most notably alkylation.
The ketone in this compound has two different α-carbons, one of which is part of the cyclopropane (B1198618) ring. Deprotonation can therefore lead to two different enolates. The regioselectivity of enolate formation can often be controlled by the choice of base and reaction conditions. A bulky base, such as lithium diisopropylamide (LDA), at low temperatures typically favors the formation of the kinetic enolate (from deprotonation of the less substituted α-carbon), while a smaller, stronger base at higher temperatures can lead to the thermodynamic enolate (from deprotonation of the more substituted α-carbon).
Once formed, the enolate can be reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an SN2 reaction to introduce an alkyl group at the α-position.
| Reaction Step | Reagents | Intermediate/Product |
| Enolate Formation (Kinetic) | LDA, THF, -78 °C | Kinetic Enolate |
| Enolate Formation (Thermodynamic) | NaH, THF, room temp. | Thermodynamic Enolate |
| Alkylation | Alkyl Halide (e.g., CH₃I) | Ethyl 7-oxo-α-alkylspiro[2.5]octane-4-carboxylate |
Transformations Involving the Spiro[2.5]octane Ring System
The spiro[2.5]octane ring system, containing a strained cyclopropane ring, is susceptible to transformations that relieve this ring strain. These reactions are often initiated by acid or heat.
Under acidic conditions, the cyclopropane ring can undergo ring-opening reactions. Protonation of the ketone carbonyl can be followed by a rearrangement that involves cleavage of one of the cyclopropane C-C bonds. This can lead to the formation of a larger ring system, such as a cycloheptenone derivative. The specific outcome of such rearrangements would depend on the reaction conditions and the stability of the resulting carbocation intermediates.
Thermally induced rearrangements of spiro[2.5]octane systems are also possible, although they typically require high temperatures. These reactions can proceed through radical or concerted pathways, leading to a variety of rearranged products. The presence of the ketone and ester functionalities in this compound would likely influence the course of these transformations.
Ring Opening and Rearrangement Reactions
The high ring strain of the cyclopropane moiety in spiro[2.5]octane systems makes it susceptible to various ring-opening and rearrangement reactions, often triggered by thermal, acidic, or metallic catalysts. These transformations can lead to the formation of larger, more complex carbocyclic or heterocyclic frameworks.
One potential pathway involves the acid-catalyzed opening of the cyclopropane ring. Protonation of the ketone at the C-7 position can activate the adjacent C-C bond of the cyclopropane, leading to a stabilized carbocation intermediate. This intermediate can then be trapped by nucleophiles or undergo rearrangement to yield substituted cyclohexene or cycloheptene derivatives.
Thermally induced rearrangements are also a characteristic feature of spirocyclopropane compounds. For instance, substituted 2-aryl-4,6,8-trioxo-5,7-diazaspiro[2.5]octanes have been observed to undergo thermal transformation into furo[2,3-d]pyrimidines. researchgate.net While the subject molecule lacks the specific substituents for this exact rearrangement, the principle of thermal activation leading to ring expansion or fragmentation remains a plausible reactive pathway. The presence of the ketone and ester groups can influence the regioselectivity of bond cleavage.
Furthermore, spiro[oxindole-pyrrolidine] ring systems can be accessed through the cyclopropane opening and ring expansion of related spirocyclopropanes, facilitated by catalysts like magnesium iodide. researchgate.net This suggests that Lewis acids could also mediate similar transformations in this compound, potentially leading to novel heterocyclic structures.
Table 1: Potential Ring Opening and Rearrangement Reactions
| Reaction Type | Reagents/Conditions | Potential Product Class |
|---|---|---|
| Acid-Catalyzed Ring Opening | H⁺ (e.g., HCl, H₂SO₄), Nucleophile (e.g., H₂O, ROH) | Substituted Cyclohexene/Cycloheptene Derivatives |
| Thermal Rearrangement | High Temperature (e.g., >100 °C) | Fused or Expanded Ring Systems |
Epoxidation and other Ring Modifications
While this compound itself lacks carbon-carbon double bonds for direct epoxidation, related unsaturated spirocyclopropane derivatives are known to undergo this reaction. For example, the oxidation of a methylenecyclopropane can yield oxaspiro[2.2]pentanes, which are highly strained and reactive intermediates. nih.gov
For the saturated title compound, modifications can be directed at the existing carbonyl group. A notable transformation is the Baeyer-Villiger oxidation of the ketone at C-7. This reaction, typically carried out with a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA), would involve the insertion of an oxygen atom adjacent to the carbonyl group. This would lead to the formation of a lactone, specifically a caprolactone-type ring fused to the cyclopropane ester system. The regioselectivity of oxygen insertion would be determined by the migratory aptitude of the adjacent carbon atoms.
Another modification could involve the Wittig reaction or related olefination methods on the C-7 ketone. This would introduce an exocyclic double bond, creating a methylenespiro[2.5]octane derivative. This new alkene functionality would then be amenable to further modifications, including epoxidation, dihydroxylation, or hydrogenation, thereby expanding the synthetic utility of the original scaffold.
Cyclopropane Ring Chemistry in Spiro[2.5] Systems
The cyclopropane ring is not merely a strained structural element; it possesses unique electronic properties that influence its reactivity. The C-C bonds have significant p-character, allowing the ring to interact with adjacent functional groups and external reagents in ways similar to a carbon-carbon double bond.
In donor-acceptor (DA) cyclopropanes, which feature an electron-donating group and an electron-withdrawing group on adjacent carbons, the molecule can act as a synthetic equivalent of a 1,3-dipole. mdpi.com While this compound does not fit the classic DA cyclopropane definition, the ketone and ester functionalities do create a polarized system. The cyclopropane ring can participate in reactions with electrophiles and nucleophiles, leading to ring-opened products. The stereochemistry of substituents on the cyclopropane ring, often established during its synthesis, plays a crucial role in directing the outcome of subsequent reactions. nih.gov
The synthesis of spirocyclopropanes often involves intramolecular Michael addition followed by nucleophilic substitution, a process known as the Michael-initiated ring closure (MIRC). rsc.org This highlights the ability of the three-membered ring to be formed from acyclic precursors, a process that can also be reversed under certain conditions, providing another avenue for ring-opening transformations.
Derivatization Strategies for Structural Diversification
The presence of two distinct and reactive functional groups, the ketone and the ester, makes this compound an excellent platform for structural diversification.
Introduction of Additional Functional Groups
A wide array of functional groups can be introduced by targeting the existing ketone and ester moieties.
At the Ketone (C-7):
Reduction: The ketone can be stereoselectively reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting hydroxyl group can then be further functionalized (e.g., converted to an ether, ester, or halide).
Nucleophilic Addition: Grignard reagents or organolithium compounds can add to the carbonyl carbon, creating a tertiary alcohol and introducing a new carbon-carbon bond.
Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN) can convert the ketone into a primary, secondary, or tertiary amine, introducing nitrogen into the scaffold.
At the Ester (C-4):
Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This acid serves as a versatile handle for further reactions, such as amide bond formation via coupling with amines.
Reduction: Strong reducing agents like LiAlH₄ can reduce the ester to a primary alcohol.
Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can exchange the ethyl group for another alkyl or aryl group.
Table 2: Examples of Derivatization Reactions
| Target Group | Reaction | Reagents | Product Functional Group |
|---|---|---|---|
| Ketone | Reduction | NaBH₄ | Secondary Alcohol |
| Ketone | Grignard Reaction | R-MgBr, then H₃O⁺ | Tertiary Alcohol |
| Ketone | Reductive Amination | R₂NH, NaBH₃CN | Amine |
| Ester | Hydrolysis | NaOH, then H₃O⁺ | Carboxylic Acid |
| Ester | Reduction | LiAlH₄, then H₂O | Primary Alcohol |
Synthesis of Analogues and Homologues
The synthesis of analogues and homologues of this compound can be achieved by modifying the synthetic precursors. A common route to such spirocycles involves the cyclopropanation of a cyclohexanone (B45756) derivative.
Varying the Cyclohexanone Precursor: Starting with substituted cyclohexanones (e.g., 2-methylcyclohexanone) would lead to analogues with substitution on the six-membered ring. lookchem.com Using a different sized ring, such as cyclopentanone or cycloheptanone, would produce related spiro[2.4]heptane or spiro[2.6]nonane systems, respectively.
Varying the Cyclopropanating Agent: The ethyl ester group originates from the cyclopropanating agent, often a derivative of a malonic ester. By using different dialkyl malonates (e.g., dimethyl malonate, di-tert-butyl malonate), the ester group can be readily varied. Corey-Chaykovsky cyclopropanation using sulfonium ylides is another powerful method for creating the spirocyclopropane moiety. mdpi.comresearchgate.net
Post-Synthetic Modification: As detailed in the derivatization section, the core molecule can be modified to produce a library of analogues. For example, homologation could be achieved by converting the C-7 ketone to an exocyclic methylene (B1212753) group and then performing a cyclopropanation on this new double bond to create a spiro[cyclopropane-1,7'-spiro[2.5]octane] system.
Structural Analysis and Stereochemical Investigations
Spectroscopic Characterization Methodologies
Spectroscopic methods are indispensable for determining the structure of novel compounds. A combination of nuclear magnetic resonance, mass spectrometry, and infrared/ultraviolet-visible spectroscopy provides a detailed picture of the molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR: The proton NMR spectrum of Ethyl 7-oxospiro[2.5]octane-4-carboxylate would be expected to show distinct signals for the ethyl group (a triplet and a quartet), the cyclopropane (B1198618) protons (complex multiplets in the upfield region), and the cyclohexane (B81311) ring protons. The chemical shifts and coupling constants of the protons on the cyclohexane ring would be particularly informative for deducing the relative stereochemistry of the ester group and the conformation of the six-membered ring.
¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. Key signals would include those for the carbonyl carbon of the ketone (downfield shift, typically >200 ppm), the carbonyl carbon of the ester, the spiro-carbon, the carbons of the ethyl group, and the carbons of the two rings.
2D-NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to definitively assign all proton and carbon signals and to establish the connectivity within the molecule. For instance, HMBC would show correlations between the carbonyl carbon of the ester and the protons of the ethyl group, confirming this functionality.
Table 1: Predicted ¹H NMR Data for this compound This table is predictive and based on known chemical shift ranges for similar functional groups and structural motifs.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
|---|---|---|---|
| CH₃ (ethyl) | ~1.2-1.3 | t | ~7.1 |
| CH₂ (ethyl) | ~4.1-4.2 | q | ~7.1 |
| Cyclopropane CH₂ | ~0.5-1.5 | m | - |
| Cyclohexane CH | ~2.0-3.0 | m | - |
| Cyclohexane CH₂ | ~1.5-2.5 | m | - |
Table 2: Predicted ¹³C NMR Data for this compound This table is predictive and based on known chemical shift ranges for similar functional groups and structural motifs.
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (ketone) | >200 |
| C=O (ester) | ~170-175 |
| OCH₂ (ethyl) | ~60-62 |
| CH₃ (ethyl) | ~14 |
| Spiro-carbon | ~30-40 |
| Cyclohexane CH | ~40-50 |
| Cyclohexane CH₂ | ~20-40 |
| Cyclopropane CH₂ | ~10-20 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.
MS: Electron ionization (EI) or electrospray ionization (ESI) would be used to determine the molecular ion peak (M⁺). For this compound (C₁₁H₁₆O₃), the expected molecular weight is approximately 196.24 g/mol . The fragmentation pattern would offer further structural clues, such as the loss of the ethoxy group (-OCH₂CH₃) or the ethyl group (-CH₂CH₃).
HRMS: High-resolution mass spectrometry would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. This is a critical step in confirming the identity of a new compound.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
These techniques are used to identify the functional groups present in a molecule.
IR Spectroscopy: The IR spectrum would be expected to show strong absorption bands characteristic of the carbonyl groups. The ketone C=O stretch would likely appear around 1715 cm⁻¹, while the ester C=O stretch would be at a slightly higher frequency, around 1735 cm⁻¹. The C-O stretching of the ester and the C-H stretching of the alkane and cyclopropane rings would also be observable.
UV-Vis Spectroscopy: The ketone functional group contains a chromophore that would lead to a weak n→π* absorption in the UV-Vis spectrum, typically in the region of 270-300 nm.
Chiroptical Methods (e.g., Optical Rotation, Circular Dichroism for enantiomers)
Since this compound possesses a chiral center at the spiro-carbon and at the carbon bearing the ester group, it can exist as enantiomers and diastereomers. Chiroptical methods are essential for studying these stereoisomers.
Optical Rotation: A non-racemic sample of a single enantiomer would rotate the plane of polarized light, and the specific rotation ([α]D) would be a characteristic physical property.
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. The carbonyl chromophore would give rise to a CD signal (a Cotton effect), the sign and magnitude of which could be used to help determine the absolute configuration of the stereocenters, often in conjunction with computational predictions.
X-ray Crystallography for Absolute and Relative Stereochemistry Determination
While spectroscopic methods provide strong evidence for the structure and relative stereochemistry, single-crystal X-ray crystallography is the gold standard for the unambiguous determination of both the relative and absolute configuration of a chiral molecule. If a suitable single crystal of this compound or a derivative could be grown, this technique would provide a definitive three-dimensional structure, including bond lengths, bond angles, and the precise spatial arrangement of all atoms. For determining the absolute configuration, the presence of a heavy atom in the structure or the use of anomalous dispersion is typically required.
Conformational Analysis of the Spiro[2.5]octane Scaffold
The spiro[2.5]octane scaffold consists of a cyclopropane ring fused to a cyclohexane ring through a single carbon atom. The cyclohexane ring can adopt various conformations, with the chair conformation generally being the most stable. The presence of the spiro-fused cyclopropane ring and the substituents (the oxo and ethyl carboxylate groups) will influence the conformational equilibrium of the cyclohexane ring.
Ring Strain and Conformational Preferences
The six-membered cyclohexane ring adopts a chair conformation to minimize torsional and steric strain. In this compound, this chair conformation is influenced by three key structural features: the spiro-fused cyclopropane, the C7-oxo group, and the C4-ethyl carboxylate group.
Conformational Preference: The bulky ethyl carboxylate group at the C4 position has a strong energetic preference for the equatorial orientation. This arrangement minimizes unfavorable 1,3-diaxial interactions with the axial hydrogens at C2 and C6, a governing principle in the conformational analysis of substituted cyclohexanes.
Analog Studies: Research on analogous compounds, such as spiro[2.5]octan-6-ol, supports this understanding. In that molecule, the conformational equilibrium between the axial and equatorial positions of the hydroxyl group was quantified, demonstrating the energetic penalties associated with axial substituents. doi.org NMR spectroscopic analyses of various spiro[2.5]octane derivatives have consistently shown that steric and electronic effects of substituents dictate the preferred conformation of the six-membered ring. nih.gov
Dynamic Stereochemistry and Inversion Barriers
The cyclohexane ring in this compound is not static but undergoes dynamic conformational changes, primarily through a process known as ring inversion or ring-flipping. This process involves the interconversion between two distinct chair conformations.
A key parameter characterizing this dynamic behavior is the energy barrier to inversion. While data for the title compound is not directly available, studies on the closely related spiro[2.5]octan-6-ol provide a valuable estimate. Using variable-temperature nuclear magnetic resonance (NMR) spectroscopy, the Arrhenius activation energy for the ring inversion of spiro[2.5]octan-6-ol was determined. doi.org
| Compound | Method | Activation Energy (kcal/mol) | Reference |
|---|---|---|---|
| Spiro[2.5]octan-6-ol | Variable-Temperature NMR | 14.4 ± 1.3 | doi.org |
This value indicates a substantial energy barrier, comparable to other substituted cyclohexanes, which allows for the observation of distinct axial and equatorial signals at low temperatures (e.g., -75°C). doi.org At room temperature, however, this inversion is rapid on the NMR timescale, resulting in averaged signals. The fusion of the cyclopropane ring has been noted to affect the inversion barrier; in some related systems, it can lead to a reduction in the energy barrier compared to non-spiro analogues. rsc.org
Isomerism in Spiro[2.5]octane Systems: Diastereomers and Enantiomers
Spiro compounds are inherently three-dimensional structures, and the substitution pattern on this compound leads to multiple forms of stereoisomerism. numberanalytics.com The molecule possesses two stereogenic centers (chiral centers):
The Spiro Carbon (C3): This carbon atom is bonded to four different groups within the two ring systems, making it a chiral center.
The C4 Carbon: This carbon is bonded to a hydrogen atom, an ethyl carboxylate group, and the C3 and C5 atoms of the ring, also constituting a chiral center.
The presence of two stereocenters means that the compound can exist as a maximum of 2² = 4 distinct stereoisomers. These stereoisomers have specific relationships with one another, categorized as enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). numberanalytics.com
The possible stereoisomers can be designated using the (R/S) nomenclature for each chiral center:
(3R, 4R) and (3S, 4S) form one pair of enantiomers.
(3R, 4S) and (3S, 4R) form a second pair of enantiomers.
Any other pairing of these configurations results in a diastereomeric relationship. For example, the (3R, 4R) isomer is a diastereomer of both the (3R, 4S) and (3S, 4R) isomers. The distinct spatial arrangement of these isomers leads to different physical properties and chemical behavior.
| Isomer 1 | Isomer 2 | Relationship |
|---|---|---|
| (3R, 4R) | (3S, 4S) | Enantiomers |
| (3R, 4S) | (3S, 4R) | Enantiomers |
| (3R, 4R) | (3R, 4S) | Diastereomers |
| (3R, 4R) | (3S, 4R) | Diastereomers |
| (3S, 4S) | (3R, 4S) | Diastereomers |
| (3S, 4S) | (3S, 4R) | Diastereomers |
Theoretical and Computational Studies of Ethyl 7 Oxospiro 2.5 Octane 4 Carboxylate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For a molecule like Ethyl 7-oxospiro[2.5]octane-4-carboxylate, these studies would provide a deep understanding of its stability, reactivity, and spectroscopic characteristics.
Geometry Optimization and Electronic Structure Analysis (e.g., HOMO/LUMO, charge distribution)
A foundational step in any computational study is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. Techniques like Density Functional Theory (DFT), often using functionals such as B3LYP with a basis set like 6-311G(d,p), are commonly employed for this purpose. Such calculations have been successfully used to determine the structural parameters of various spirocyclic systems.
Once the optimized geometry is obtained, analysis of the electronic structure can be performed. This includes:
HOMO/LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a smaller gap suggests higher reactivity. For instance, DFT studies on spirocyclohexane derivatives have used HOMO-LUMO analysis to correlate electronic structure with reactivity.
Charge Distribution: Mapping the electrostatic potential (ESP) and calculating atomic charges (e.g., using Natural Bond Orbital analysis) reveals the distribution of electrons across the molecule. This helps identify nucleophilic (electron-rich) and electrophilic (electron-poor) sites, which is critical for predicting how the molecule will interact with other reagents. The carbonyl oxygen of the ketone and ester groups in this compound would be expected to be regions of high electron density.
Reaction Mechanism Elucidation using Density Functional Theory (DFT)
DFT is a powerful tool for mapping out the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. For this compound, this could involve studying its synthesis or its subsequent reactions. Researchers can model the reactants, locate transition states, and calculate the energies of intermediates and products. This provides a step-by-step understanding of the reaction pathway and helps determine the energetic feasibility and kinetics of the process. DFT has been applied to investigate the 1,3-dipolar cycloaddition reactions used to form complex spiro heterocycles, analyzing regioisomerism and the influence of substituents on the reaction pathway.
Spectroscopic Property Predictions (e.g., NMR chemical shifts)
Quantum chemical calculations can predict various spectroscopic properties. For this compound, this would be particularly useful for:
NMR Spectroscopy: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. These predicted values, when compared with experimental data, can help confirm the molecule's structure and stereochemistry. The Gauge-Including Atomic Orbital (GIAO) method is a common approach for such predictions. Studies on other 1-oxaspiro[2.5]octane derivatives have demonstrated the use of NMR coupling constants and chemical shifts to perform detailed structural and conformational analyses.
Molecular Dynamics Simulations for Conformational Studies
While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. For a flexible molecule like this compound, which contains a cyclohexane (B81311) ring and an ethyl ester group, MD simulations can provide invaluable insights into its conformational landscape.
An MD simulation would involve placing the molecule in a simulated environment (e.g., a solvent box) and solving Newton's equations of motion for every atom. This allows for the exploration of different conformational states and the determination of their relative populations and the energy barriers for interconversion. Such studies on other spirocyclic compounds have been used to measure the stability of protein-ligand complexes and understand binding interactions in biological systems. For the spiro[2.5]octane framework itself, experimental NMR studies have been used to determine the activation energy for ring inversion, a dynamic process that MD simulations could model computationally.
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that correlate a molecule's structural or computed properties (descriptors) with its chemical reactivity or other properties. Although no specific QSRR studies have been published for this compound, the methodology could be applied if a series of similar compounds with measured properties were available.
The process would involve:
Generating a set of molecular descriptors (see section 5.4) for a series of related spiro[2.5]octane derivatives.
Measuring an experimental property, such as reaction rate or chromatographic retention time.
Using statistical methods like Multiple Linear Regression (MLR) to build a mathematical model linking the descriptors to the property.
Such models have been successfully developed for other classes of spiro compounds, like spirohydantoins, to predict properties such as lipophilicity based on molecular structure.
Prediction of Molecular Descriptors Relevant to Chemical Behavior (e.g., TPSA, LogP, H-bond acceptors/donors)
Molecular descriptors are numerical values that encode information about a molecule's structure. They are widely used in cheminformatics, QSRR, and drug discovery to predict the physicochemical and pharmacokinetic properties of compounds. While a comprehensive, peer-reviewed computational analysis for this compound is not available, these descriptors are often calculated by chemical database software.
Key molecular descriptors include:
Topological Polar Surface Area (TPSA): This descriptor is calculated from the surface areas of polar atoms (typically oxygen and nitrogen) and is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration.
LogP (Octanol-Water Partition Coefficient): A measure of a molecule's lipophilicity (oil/water solubility). It is crucial for predicting how a compound will distribute itself in biological systems.
Hydrogen Bond Acceptors/Donors: The number of atoms that can accept or donate a hydrogen bond. This is fundamental to molecular recognition and binding to biological targets.
Below is a table of commonly calculated molecular descriptors and their significance. Specific, computationally-derived values for this compound are not available from the conducted searches of scientific databases.
| Descriptor Name | Description | Relevance to Chemical Behavior |
| Molecular Weight | The sum of the atomic weights of all atoms in a molecule. | Influences diffusion rates, bioavailability, and transport across membranes. |
| LogP | The logarithm of the partition coefficient between n-octanol and water. | Measures lipophilicity; affects solubility, absorption, and membrane permeability. |
| TPSA | The sum of surfaces of polar atoms in a molecule. | Predicts drug transport properties, including absorption and brain penetration. |
| H-Bond Donors | The number of hydrogen atoms attached to electronegative atoms (O, N). | Key determinant in molecular recognition and binding affinity. |
| H-Bond Acceptors | The number of electronegative atoms (O, N) with lone pairs. | Essential for forming hydrogen bonds with biological targets or solvents. |
| Rotatable Bonds | The number of bonds that allow free rotation around them. | Influences conformational flexibility and entropy of binding. |
Applications of Ethyl 7 Oxospiro 2.5 Octane 4 Carboxylate As a Synthetic Building Block
Synthesis of Complex Spirocyclic Natural Products and Analogs
The spiro[2.5]octane core is a recurring motif in a number of natural products, and ethyl 7-oxospiro[2.5]octane-4-carboxylate serves as a valuable starting material for their synthesis. The inherent strain and defined stereochemistry of the cyclopropane (B1198618) ring, coupled with the reactivity of the cyclohexanone (B45756) system, allow for a variety of stereoselective transformations. Synthetic chemists can leverage the ketone for nucleophilic additions or reductions and the ester for modifications such as hydrolysis, amidation, or reduction to an alcohol. These transformations pave the way for the elaboration of the core structure into more complex, biologically active molecules.
Table 1: Examples of Natural Product Scaffolds Accessible from Spiro[2.5]octane Derivatives
| Natural Product Class | Key Structural Feature | Potential Synthetic Transformation |
|---|---|---|
| Terpenoids | Fused or bridged ring systems | Intramolecular aldol (B89426) or Michael reactions |
| Alkaloids | Nitrogen-containing heterocyclic rings | Reductive amination of the ketone |
Development of Novel Heterocyclic Scaffoldsbldpharm.comsigmaaldrich.com
The reactivity of the dicarbonyl precursor, spiro[2.5]octane-5,7-dione, which is closely related to this compound, provides a gateway to a diverse array of novel heterocyclic scaffolds. The 1,3-dicarbonyl moiety can readily undergo condensation reactions with various binucleophiles to construct a wide range of heterocyclic rings fused to the spiro[2.5]octane framework. For instance, reaction with hydrazines can yield pyrazole (B372694) derivatives, while amidines can lead to pyrimidine (B1678525) systems. These novel heterocyclic compounds are of significant interest in medicinal chemistry due to their potential as scaffolds for the development of new therapeutic agents. The versatility of this approach allows for the generation of libraries of unique spiro-heterocyclic compounds for biological screening. bldpharm.comsigmaaldrich.com
Precursors for Advanced Organic Materials and Specialty Chemicalsbldpharm.comsigmaaldrich.com
Beyond pharmaceuticals, the unique three-dimensional structure of this compound and its derivatives makes them attractive precursors for advanced organic materials and specialty chemicals. The rigid spirocyclic core can impart desirable properties such as thermal stability and defined conformational preferences to polymers and other materials. The functional handles, the ketone and ester, allow for the incorporation of this spirocyclic unit into larger polymer backbones or for its use as a cross-linking agent. The potential applications in this area are broad, ranging from the development of novel polymers with unique optical or electronic properties to the synthesis of specialized lubricants and coatings. bldpharm.comsigmaaldrich.com
Chiral Pool Applications and Asymmetric Synthesis
While the commercially available this compound is often a racemic mixture, the development of asymmetric syntheses of this and related spiro[2.5]octane derivatives opens up possibilities for its use in chiral pool applications. Enantiomerically pure spirocyclic building blocks are highly valuable in the synthesis of chiral drugs and other biologically active molecules where stereochemistry is crucial for activity. Asymmetric catalytic methods, such as enantioselective cyclopropanation or desymmetrization of prochiral precursors, can provide access to specific enantiomers of the target compound. These chiral building blocks can then be used to introduce stereocenters with high fidelity in the synthesis of complex targets.
Table 2: Strategies for Asymmetric Synthesis of Spiro[2.5]octane Derivatives
| Asymmetric Strategy | Key Transformation | Potential Catalyst/Reagent |
|---|---|---|
| Catalytic Asymmetric Cyclopropanation | Reaction of a cyclohexenone precursor with a carbene source | Chiral copper or rhodium catalysts |
| Chiral Auxiliary-Mediated Synthesis | Diastereoselective cyclopropanation or Michael addition | Evans auxiliaries, Oppolzer's sultam |
Design and Synthesis of Molecular Probes for Biological Systems
The rigid spiro[2.5]octane scaffold can serve as a unique core for the design and synthesis of molecular probes to investigate biological systems. The ability to functionalize the molecule at both the ketone and ester positions allows for the attachment of fluorophores, affinity tags, or reactive groups. The well-defined three-dimensional structure of the spirocyclic core can be advantageous in designing probes with specific spatial arrangements of these functional groups, enabling the study of protein-ligand interactions or the visualization of cellular processes. For example, a fluorescently labeled derivative could be used to track the localization of a target protein within a cell.
Mechanistic Biological Interrogation of Ethyl 7 Oxospiro 2.5 Octane 4 Carboxylate and Its Derivatives
Investigation of Molecular Target Interactions (e.g., enzyme binding, receptor modulation)
There is no publicly available research detailing the interaction of Ethyl 7-oxospiro[2.5]octane-4-carboxylate with any specific molecular targets such as enzymes or receptors.
Binding Affinity Studies (in vitro)
No in vitro binding affinity studies for this compound have been published. Therefore, data tables of binding constants (e.g., Kd, Ki) for specific biological targets are not available.
Enzyme Inhibition Mechanisms (mechanistic enzymology)
There are no reports on the ability of this compound to inhibit any enzymes. Mechanistic studies to determine its mode of inhibition (e.g., competitive, non-competitive, uncompetitive) have not been documented.
Receptor Ligand Binding and Activation/Inhibition Profiles
Scientific literature lacks any data on the binding of this compound to any known receptors. Its profile as a potential receptor agonist, antagonist, or inverse agonist has not been investigated.
Cellular Pathway Modulation Studies (e.g., signaling pathway disruption, protein-protein interactions)
No studies have been published that investigate the effects of this compound on cellular pathways. Research into its potential to disrupt signaling cascades or interfere with protein-protein interactions is currently absent from the scientific record.
Structure-Activity Relationship (SAR) at the Molecular Target Level
As no molecular target has been identified for this compound, no structure-activity relationship (SAR) studies have been conducted. SAR studies are contingent on having a confirmed biological target and activity to correlate with structural modifications of the compound.
Development of Chemical Probes for Biological Research (e.g., affinity labels, fluorescent probes)
This compound has not been reported as a scaffold for the development of chemical probes. There is no evidence of its modification into affinity labels, fluorescent probes, or other tools for biological research.
Pharmacological Hypothesis Generation based on Molecular Interactions
The unique structural architecture of this compound, characterized by a spirocyclic core composed of a cyclopropane (B1198618) ring fused to a cyclohexanone (B45756) moiety, presents a compelling scaffold for pharmacological exploration. While direct biological data for this specific compound is not extensively available in the current literature, a hypothesis-driven approach based on the known activities of structurally related spirocyclic molecules can illuminate its potential therapeutic applications. The rigidity of the spiro junction is a key feature, as it can precisely position important substituents for interaction with biological targets. mdpi.com
The spiro[2.5]octane framework, a subtype of spiro compounds, is of significant interest in medicinal chemistry. Spirocyclic structures are increasingly recognized for their potential in drug discovery, offering three-dimensional complexity that can lead to enhanced target specificity and improved pharmacological properties compared to more planar molecules. mdpi.com Molecules incorporating spiro-fused rings have demonstrated a wide array of biological activities, including but not limited to, anticancer, antimicrobial, and insecticidal effects. nih.govcabidigitallibrary.orgnih.gov
Structural Analogs and Potential Bioactivities
Analysis of compounds with similar structural motifs provides a foundation for generating pharmacological hypotheses for this compound.
Insecticidal Activity: Research into spiro-cyclopropane derivatives has revealed potent insecticidal properties. nih.gov Certain spiro-cyclopropanes have demonstrated knockdown and killing effects against insects like Aedes aegypti and Musca domestica, with activity comparable or even superior to established insecticides. nih.gov Molecular docking studies of these active compounds suggest that their insecticidal activity is due to effective binding to specific protein targets within the insects. nih.gov The spiro[2.5]octane skeleton of this compound is a key structural feature shared with these insecticidal compounds. Therefore, it is a reasonable hypothesis that this molecule could serve as a lead structure for the development of novel insecticides.
Antimicrobial Properties: Cyclohexane (B81311) derivatives, which form part of the structure of this compound, have been reported to possess a broad spectrum of antimicrobial activities. cabidigitallibrary.org Various cyclohexane-containing compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. cabidigitallibrary.org The mechanism of action for some of these compounds involves the disruption of bacterial cell membranes. cabidigitallibrary.org The presence of the cyclohexane ring in this compound suggests that it could be investigated for potential antibacterial or antifungal properties.
Hypothesis on Molecular Targets
Based on the activities of structurally related compounds, several potential molecular targets for this compound can be hypothesized.
Enzyme Inhibition: The diverse biological activities of spiro compounds often stem from their ability to inhibit specific enzymes. For example, spiro-derivatives have been studied as inhibitors of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid metabolism. The rigid spirocyclic scaffold can orient functional groups in a precise manner to fit into the active site of an enzyme. The ketone and ester functionalities on the this compound molecule could participate in hydrogen bonding or other non-covalent interactions within an enzyme's active site.
Protein-Protein Interaction Modulation: The three-dimensional nature of spirocyclic compounds makes them attractive candidates for modulating protein-protein interactions (PPIs). mdpi.com These interactions are often characterized by large and relatively flat binding surfaces, which can be challenging to target with traditional small molecules. The spiro scaffold of this compound could provide a starting point for designing molecules that can disrupt disease-relevant PPIs.
Ion Channel or Receptor Binding: Spiro compounds have been identified as ligands for various receptors and ion channels. The conformational rigidity of the spiro[2.5]octane core could be advantageous for binding to specific receptor subtypes with high affinity and selectivity.
Future Directions for Research
To validate these pharmacological hypotheses, a systematic investigation of this compound and its derivatives is warranted. This would involve:
In vitro screening: Testing the compound against a panel of cancer cell lines, bacterial and fungal strains, and insect models to identify any significant biological activity.
Target identification studies: Employing techniques such as affinity chromatography, chemical proteomics, or in silico target prediction to identify the specific molecular targets of active compounds. nih.gov
Structure-Activity Relationship (SAR) studies: Synthesizing a library of derivatives of this compound with modifications to the cyclopropane and cyclohexane rings, as well as the ester and ketone functionalities, to understand how these structural features influence biological activity.
Molecular modeling and docking studies: Using computational methods to predict the binding modes of this compound and its analogs with potential biological targets to guide the design of more potent and selective compounds.
Future Research Directions and Emerging Opportunities
Chemo- and Regioselective Functionalization of the Spiro[2.5]octane Core
The spiro[2.5]octane framework, characterized by its fused cyclopropane (B1198618) and cyclohexane (B81311) rings, offers multiple sites for chemical modification. A primary challenge and opportunity lie in achieving high levels of chemo- and regioselectivity to control the introduction of functional groups at specific positions. The carbonyl group and the α-carbons are key handles for initial transformations.
Future research will likely focus on several key areas:
Selective Carbonyl Chemistry: Exploring selective transformations of the ketone at the C7 position, such as asymmetric reductions, reductive aminations, and Wittig-type olefination reactions, to introduce new stereocenters and functional groups.
α-Functionalization: Developing methodologies for the regioselective functionalization of the carbon atoms adjacent to the carbonyl group. This could involve selective enolate formation followed by alkylation, arylation, or halogenation to build molecular complexity.
Cyclopropane Ring Opening: Investigating controlled ring-opening reactions of the strained cyclopropane moiety. Under specific catalytic conditions (e.g., using transition metals), the cyclopropane ring can be opened to yield highly functionalized cyclohexane derivatives, a transformation that can be guided by the electronic nature of substituents on the core structure.
Conjugate Addition Reactions: For derivatives where α,β-unsaturation is introduced, exploring 1,6-conjugate additions can provide a pathway to functionalized spirocycles with multiple quaternary centers. rsc.org
Achieving this selectivity is crucial, as the spatial arrangement of substituents is a determining factor in a molecule's interaction with biological targets. nih.gov The development of catalytic asymmetric methods will be paramount to access enantiomerically pure derivatives for evaluation in biological systems.
| Functionalization Strategy | Target Site(s) | Potential Reagents/Conditions | Desired Outcome |
| Asymmetric Reduction | C7-carbonyl | Chiral reducing agents (e.g., CBS catalyst) | Enantiomerically enriched spiro[2.5]octan-7-ols |
| α-Alkylation | C6, C8 | LDA, alkyl halides | Substituted spiro[2.5]octanone derivatives |
| Ring-Opening | Cyclopropane | Transition metal catalysts (e.g., Rh, Pd) | Functionalized cyclohexyl or cyclopentyl systems |
| Dearomatization | para-Quinone methides | 1,6-conjugate addition | Spiro[2.5]octa-4,7-dien-6-ones with quaternary centers rsc.org |
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of novel chemical entities from laboratory-scale synthesis to larger-scale production for extensive testing is a common bottleneck. researchgate.net Flow chemistry and automated synthesis platforms offer significant advantages in this regard, including improved reaction control, enhanced safety, and higher throughput.
Future opportunities for Ethyl 7-oxospiro[2.5]octane-4-carboxylate in this domain include:
Development of Continuous Flow Synthesis: Adapting the key synthetic steps for the formation and derivatization of the spiro[2.5]octane core to a continuous flow process. This is particularly relevant for reactions that are highly exothermic or involve hazardous reagents. A synthetic route that avoids column chromatography and is readily scalable is an ideal starting point for such adaptations. researchgate.net
Automated Library Synthesis: Utilizing automated synthesis platforms to generate libraries of derivatives based on the this compound scaffold. By systematically varying substituents around the core, researchers can rapidly explore structure-activity relationships (SAR) for various biological targets.
Real-time Reaction Optimization: Integrating in-line analytical techniques (e.g., IR, NMR) into a flow setup to enable real-time monitoring and optimization of reaction conditions. This can accelerate the discovery of optimal synthetic protocols for novel derivatives.
The adoption of these technologies can significantly shorten the timeline for developing new spirocycle-based molecules for pharmaceutical or materials science applications.
Expansion into Novel Bioactive Scaffold Design
Spirocycles are increasingly recognized as "privileged substructures" in drug discovery. nih.govresearchgate.net Their inherent three-dimensionality and high fraction of sp³-hybridized carbons (Fsp³) can lead to improved physicochemical properties, such as solubility and metabolic stability, while also providing novel intellectual property. bldpharm.comdndi.org The rigid conformation of spiro systems can also enhance binding affinity and selectivity for biological targets by reducing the entropic penalty of binding. nih.gov
This compound is a prime candidate for expansion into novel bioactive scaffolds. Key opportunities include:
Scaffold for Fragment-Based Drug Discovery (FBDD): The compact and rigid nature of the spiro[2.5]octane core makes it an attractive starting point for FBDD campaigns, where small fragments are grown or merged to create potent drug candidates.
Generation of Natural Product Analogs: Many natural products contain spirocyclic motifs. researchgate.netnih.gov The spiro[2.5]octane core can be elaborated to mimic the structural features of these natural products, leading to the discovery of new therapeutic agents with potentially novel mechanisms of action.
Exploration of Diverse Therapeutic Areas: Spirocyclic compounds have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. ontosight.ainih.govnih.gov Systematic derivatization of the this compound scaffold and screening against diverse biological targets could uncover new lead compounds for various diseases. nih.gov
| Therapeutic Area | Rationale for Spirocyclic Scaffold | Example of Activity in Spirocycles |
| Oncology | Rigid 3D structure can disrupt protein-protein interactions. nih.gov | Spiro[pyrrolidine-2,3′-oxindoles] show anticancer activity. nih.govnih.gov |
| Infectious Diseases | Novel shapes can target unique binding sites in microbial enzymes. | Spiro-containing compounds have shown antimicrobial properties. ontosight.airesearchgate.net |
| Neurodegenerative Diseases | Scaffolds can be designed to cross the blood-brain barrier. | Spiropyrans are effective in treating Alzheimer's disease. researchgate.net |
| Inflammation | Constrained conformations can lead to high selectivity for enzyme inhibitors. | Spirolactones have exhibited anti-inflammatory activity. researchgate.net |
Advanced Computational Design and Predictive Modeling for Spiro Systems
Computational chemistry and molecular modeling are indispensable tools for modern chemical research. nih.gov For complex three-dimensional structures like spirocycles, these methods provide crucial insights that can guide synthetic efforts and rationalize biological activity.
Future research directions in this area will likely involve:
Conformational Analysis: Employing quantum mechanics (QM) and molecular dynamics (MD) simulations to accurately predict the preferred conformations of this compound and its derivatives. doi.orgnih.gov Understanding the conformational landscape is essential for designing molecules that present the correct geometry for interacting with a biological target. nih.gov
Predictive Property Modeling: Using quantitative structure-property relationship (QSPR) models and machine learning to predict key physicochemical properties (e.g., solubility, logP, metabolic stability) for virtual libraries of spiro[2.5]octane derivatives. youtube.com This allows for the in silico screening and prioritization of compounds for synthesis.
Structure-Based Drug Design: Utilizing molecular docking and free energy perturbation (FEP) calculations to model the binding of spiro[2.5]octane derivatives to specific protein targets. youtube.com These physics-based models can predict binding affinities and guide the design of more potent and selective inhibitors. youtube.com
De Novo Design: Applying algorithms for the de novo design of novel spirocyclic structures tailored to fit the active site of a specific biological target. nih.gov This approach can lead to the discovery of entirely new chemical matter with desired biological functions.
The integration of these predictive modeling techniques can significantly enhance the efficiency of the discovery process, reducing the number of compounds that need to be synthesized and tested experimentally. energy.govutexas.edu
Multidisciplinary Collaborations in Spirocyclic Chemistry and Chemical Biology
The full potential of this compound and its derivatives can only be realized through synergistic collaborations across multiple scientific disciplines. The complexity of modern drug discovery and materials science necessitates a team-based approach. mdpi.com
Key collaborations will include:
Synthetic and Medicinal Chemists: Synthetic chemists can develop efficient and stereoselective routes to new spiro[2.5]octane analogs, while medicinal chemists can guide the design of these compounds based on structure-activity relationship principles to improve potency, selectivity, and pharmacokinetic properties. dndi.org
Computational Chemists and Structural Biologists: Computational chemists can provide predictive models for the properties and biological interactions of novel spirocycles, while structural biologists can determine the X-ray crystal structures of these compounds in complex with their protein targets, providing crucial validation for the computational models.
Chemical Biologists and Pharmacologists: Chemical biologists can develop and utilize spirocycle-based chemical probes to study biological pathways, while pharmacologists can perform in vitro and in vivo studies to evaluate the therapeutic potential of lead compounds.
Such multidisciplinary efforts are essential for navigating the complex path from a foundational chemical scaffold to a functional molecule, whether it be a new therapeutic agent or an advanced material.
Conclusion
Summary of Key Research Findings and Advancements
The current body of public-domain scientific literature on Ethyl 7-oxospiro[2.5]octane-4-carboxylate is notably sparse. While its chemical identity is established with a unique CAS number and defined molecular structure, detailed research findings and specific advancements directly concerning this compound are not widely reported. The primary available information is centered on its existence as a chemical entity, with commercial availability for research purposes.
Research into the applications of this specific compound is also in a nascent stage. Inferences about its potential utility are drawn from the well-documented pharmacological and synthetic importance of the broader class of spirocyclic ketones and esters. These related compounds have shown promise in medicinal chemistry as scaffolds for developing new therapeutic agents and as versatile building blocks in organic synthesis.
Overall Significance of this compound Research
The significance of research into this compound currently lies more in its potential than in its demonstrated applications. As a functionalized spirocyclic molecule, it represents a unique and relatively unexplored area of chemical space. The combination of the rigid spiro[2.5]octane framework with reactive ketone and ester functionalities makes it an attractive target for several areas of chemical research:
Medicinal Chemistry: The spirocyclic core provides a three-dimensional structure that can be valuable for designing enzyme inhibitors or receptor ligands with high specificity. The ketone and ester groups offer points for further chemical modification to explore structure-activity relationships. The general importance of spirocycles in drug discovery suggests that this compound could serve as a starting point for the development of novel therapeutic agents.
Organic Synthesis: As a polyfunctional molecule, it holds potential as a versatile building block for the synthesis of more complex molecular architectures. The strained cyclopropane (B1198618) ring, the ketone, and the ester can all be selectively manipulated to introduce new functional groups and build intricate carbon skeletons.
Materials Science: The rigid nature of the spirocyclic system could be exploited in the design of new polymers or functional materials with specific conformational or packing properties.
The primary significance of this compound, therefore, is as a target for future research that could unlock new discoveries in these and other areas of chemical science.
Remaining Challenges and Outlook for the Field
The field of research focused on this compound faces several fundamental challenges that need to be addressed to realize its potential:
Development of Efficient Synthetic Routes: A major hurdle is the lack of a well-established and high-yielding synthesis for this compound. Future research should focus on developing and publishing robust synthetic methodologies to make this molecule more accessible to the scientific community.
Comprehensive Characterization: There is a critical need for a thorough characterization of its chemical, physical, and spectroscopic properties. This foundational data is essential for any subsequent research into its reactivity and applications.
Exploration of Reactivity: Systematic studies on the chemical reactivity of the different functional groups within the molecule are required. Understanding how the cyclopropane ring, ketone, and ester interact and can be selectively transformed is crucial for its use as a synthetic intermediate.
Investigation of Biological Activity: A significant challenge and opportunity lie in the exploration of its biological profile. Screening for various pharmacological activities could reveal potential therapeutic applications and drive further interest in this and related spirocyclic systems.
The outlook for the field will largely depend on overcoming these initial challenges. As synthetic methods become more refined and the fundamental properties of this compound are elucidated, it is anticipated that its unique structural features will attract greater interest from both academic and industrial researchers. The exploration of its potential in medicinal chemistry, in particular, could lead to the development of new lead compounds for drug discovery programs. In essence, this compound currently represents a blank slate, offering numerous opportunities for novel and exciting chemical research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
